

Spectroscopic Data of Dimoxyline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimoxyline*

Cat. No.: B1670683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimoxyline** (CAS 147-27-3), an isoquinoline alkaloid. While publicly available, detailed experimental spectra for **Dimoxyline** are limited, this document compiles the known information and presents a framework for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also outlines generalized experimental protocols for these techniques as they apply to isoquinoline alkaloids and illustrates the logical workflow for structural elucidation.

Introduction to Dimoxyline

Dimoxyline, with the chemical name 1-(4-Ethoxy-3-methoxybenzyl)-6,7-dimethoxy-3-methylisoquinoline, is a member of the isoquinoline class of alkaloids.^{[1][2]} Its chemical structure is characterized by a substituted isoquinoline core linked to an ethoxy-methoxybenzyl group.

Chemical Structure:

Table 1: Chemical Identity of **Dimoxyline**

Parameter	Value	Reference
IUPAC Name	1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline	[1]
CAS Number	147-27-3	[1] [2]
Molecular Formula	C ₂₂ H ₂₅ NO ₄	[1] [2]
Molecular Weight	367.44 g/mol	[2]
Canonical SMILES	CCOC1=C(C=C(C=C1)CC2=N C(=CC3=CC(=C(C=C32)OC)O C)C)OC	[1]

Spectroscopic Data Presentation

Detailed, peer-reviewed spectroscopic data for **Dimoxyline** is not widely available in public databases. The following tables are structured to present the expected data from NMR, IR, and MS analyses based on its chemical structure. These tables serve as a template for researchers acquiring and reporting data on **Dimoxyline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **Dimoxyline**, ¹H NMR would reveal the chemical environment of its 25 protons, and ¹³C NMR would identify its 22 carbon atoms.

Table 2: Predicted ¹H NMR Data for **Dimoxyline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Predicted Values			
~1.4	t	3H	-OCH ₂ CH ₃
~2.5	s	3H	Ar-CH ₃
~3.8-4.1	m	11H	3 x -OCH ₃ , -OCH ₂ CH ₃ , Ar-CH ₂ -Ar
~6.7-7.5	m	6H	Aromatic Protons

Table 3: Predicted ¹³C NMR Data for **Dimoxyline**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Predicted Values		
~15.0	CH ₃	-OCH ₂ CH ₃
~20.0	CH ₃	Ar-CH ₃
~40.0	CH ₂	Ar-CH ₂ -Ar
~56.0	CH ₃	-OCH ₃
~64.0	CH ₂	-OCH ₂ CH ₃
~110-160	C, CH	Aromatic and Isoquinoline Carbons

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dimoxyline** is expected to show characteristic absorption bands for its aromatic rings, ether linkages, and the C=N bond of the isoquinoline ring.

Table 4: Expected Infrared (IR) Absorption Bands for **Dimoxyline**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium-Strong	Aliphatic C-H stretch
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C bending
~1620-1580	Medium	C=N stretch (Isoquinoline)
~1250-1000	Strong	C-O stretch (Ethers)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Dimoxyline**, the molecular ion peak $[M]^+$ or the protonated molecule $[M+H]^+$ would be expected around m/z 367 or 368, respectively.

Table 5: Expected Mass Spectrometry (MS) Data for **Dimoxyline**

m/z	Relative Intensity (%)	Proposed Fragment
367		$[M]^+$
368		$[M+H]^+$
Predicted Fragments		

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for an isoquinoline alkaloid like **Dimoxyline**.

NMR Spectroscopy

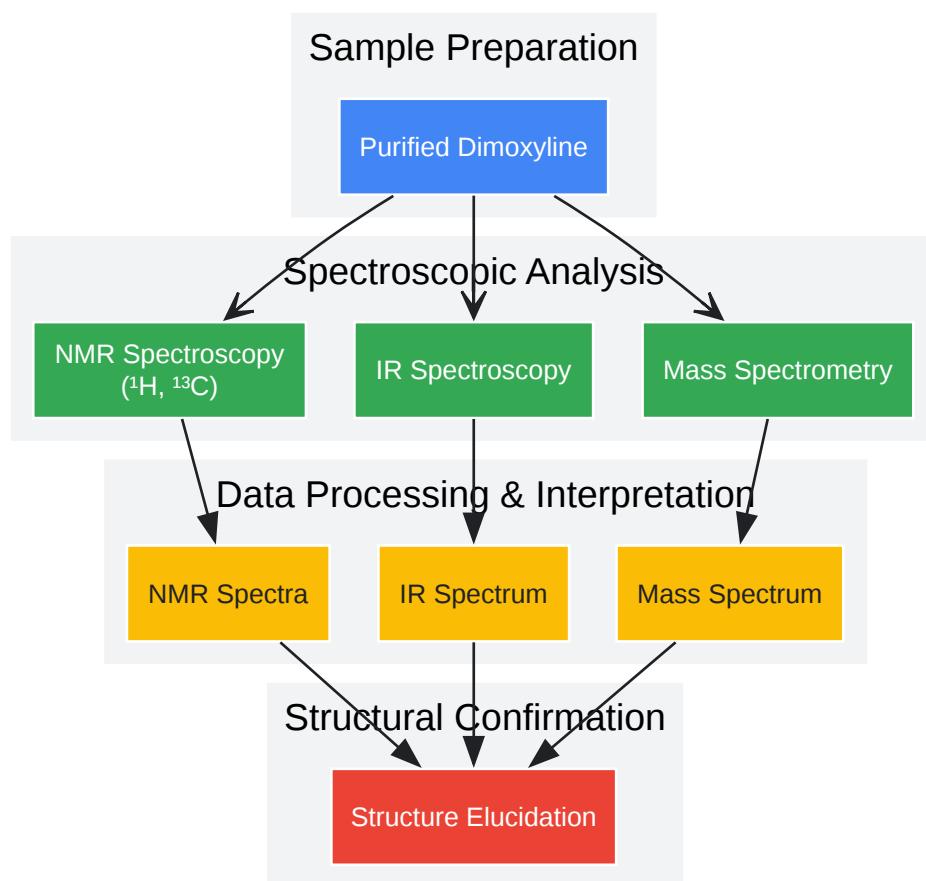
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Dimoxyline** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).^[3] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required. [\[4\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy

- Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution of the compound in a volatile solvent. [\[5\]](#)
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent if in solution). [\[6\]](#) Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in **Dimoxylene**.

Mass Spectrometry

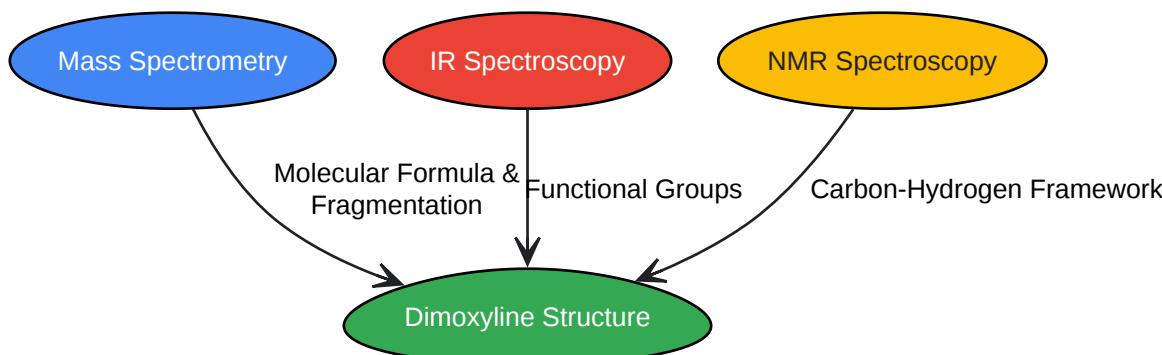

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification. [\[7\]](#)

- Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[\[8\]](#) Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for preserving the molecular ion.[\[2\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[\[1\]](#)

Visualization of Methodologies

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like **Dimoxylene**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data in Structural Elucidation

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of a molecule's structure.

[Click to download full resolution via product page](#)

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide consolidates the available information on the spectroscopic properties of **Dimoxyline**. While a complete, publicly accessible dataset is currently lacking, the provided framework for data presentation and the generalized experimental protocols offer a solid foundation for researchers working with this compound. The synergistic use of NMR, IR, and MS, as illustrated, is crucial for the accurate structural characterization of **Dimoxyline** and other related isoquinoline alkaloids. Further research is encouraged to populate the spectroscopic data tables presented herein with experimental values to create a more complete public record for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. web.mit.edu [web.mit.edu]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [Spectroscopic Data of Dimoxyline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670683#spectroscopic-data-of-dimoxyline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com